Uralsaponin D
Overview
Description
Uralsaponin D is a triterpene saponin compound found in the roots of Glycyrrhizae Radix et Rhizoma, commonly known as licorice. Triterpene saponins are secondary metabolites that consist of a hydrophobic triterpenoid aglycone and a hydrophilic sugar chain. These compounds are known for their diverse biological activities and have been used in traditional Chinese medicine for over 2000 years .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of uralsaponin D typically involves extraction from natural sources such as the roots of Glycyrrhizae Radix et Rhizoma. The process includes:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.
Crystallization: The extract is concentrated and subjected to crystallization to isolate the saponins.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques like supercritical fluid extraction and large-scale chromatography are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Uralsaponin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Uralsaponin D has a wide range of scientific research applications, including:
Chemistry: Used as a natural surfactant due to its amphiphilic nature, forming micelles in aqueous solutions.
Biology: Studied for its potential antiviral and anticancer properties.
Industry: Used in the formulation of natural products and cosmetics due to its surfactant properties.
Mechanism of Action
Uralsaponin D exerts its effects through various molecular targets and pathways:
Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.
Comparison with Similar Compounds
Uralsaponin D is unique among triterpene saponins due to its specific structure and biological activities. Similar compounds include:
Glycyrrhizin: Another triterpene saponin found in licorice with similar antiviral and anti-inflammatory properties.
Licorice-saponin G2: Exhibits similar biological activities but differs in its sugar chain composition.
Uralsaponin T: Another saponin from licorice with comparable antiviral activities but different structural features.
Properties
IUPAC Name |
(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-[(2R,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58O18/c1-37(2)19-7-10-41(6)30(18(43)13-16-17-14-42(35(53)54)15-21(57-36(42)55)38(17,3)11-12-40(16,41)5)39(19,4)9-8-20(37)56-34-29(25(47)24(46)28(59-34)32(51)52)60-33-26(48)22(44)23(45)27(58-33)31(49)50/h13,17,19-30,33-34,44-48H,7-12,14-15H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t17-,19-,20-,21+,22-,23-,24-,25-,26+,27-,28-,29+,30+,33-,34+,38+,39-,40+,41+,42+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJRJJRSKZLTFQ-AEZYHTSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C(=O)O)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C(=O)O)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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